4-(4-Butyl-1-piperidinyl)-1-(2-methylphenyl)-1-butanone Hydrochloride basic properties
4-(4-Butyl-1-piperidinyl)-1-(2-methylphenyl)-1-butanone Hydrochloride basic properties
An In-depth Technical Guide on Eperisone Hydrochloride
Topic: Eperisone Hydrochloride (4'-ethyl-2-methyl-3-piperidinopropiophenone hydrochloride) Audience: Researchers, scientists, and drug development professionals.
Abstract
Eperisone hydrochloride is a centrally acting muscle relaxant utilized for the treatment of conditions associated with muscle stiffness and pain, such as cervical spondylosis and spastic paralysis.[1] It functions by relaxing both skeletal and vascular smooth muscles, leading to a reduction in myotonia, improved circulation, and suppression of the pain reflex.[2][3] Recent studies have identified its primary mechanism of action as a potent and selective antagonist of the P2X7 receptor, an ATP-gated ion channel involved in pain and inflammation.[4][5][6][7] This technical guide provides a comprehensive overview of the basic properties, pharmacology, and key experimental protocols related to Eperisone Hydrochloride.
Chemical and Physical Properties
Eperisone hydrochloride is a white crystalline powder.[2] It is the hydrochloride salt of Eperisone, an aromatic ketone and a member of the piperidine family.[8]
Table 1: Physicochemical Properties of Eperisone Hydrochloride
| Property | Value | Source(s) |
| IUPAC Name | 1-(4-ethylphenyl)-2-methyl-3-(piperidin-1-yl)propan-1-one;hydrochloride | [8] |
| CAS Number | 56839-43-1 | [8][9] |
| Molecular Formula | C₁₇H₂₆ClNO | [8][9][10] |
| Molecular Weight | 295.85 g/mol | [3][9][10] |
| Appearance | White Crystalline Powder | [2] |
| Melting Point | 169-171 °C | [1] |
| pKa (Strongest Basic) | 8.77 | DrugBank Online |
Table 2: Solubility Profile of Eperisone Hydrochloride
| Solvent | Solubility | Source(s) |
| Methanol | Freely Soluble | [2][11][12] |
| Ethanol | Freely Soluble | [2][11][12] |
| Water | Freely Soluble | [3][11][12] |
| Chloroform | Soluble | [2][11][12] |
| Acetic Acid | Freely Soluble | [2] |
| 0.1 N HCl | Soluble | [2][11][12] |
| 6.8 pH Phosphate Buffer | Slightly Soluble | [2][12] |
| 0.1 N NaOH | Slightly Soluble | [2][11][12] |
Pharmacology
Mechanism of Action
For many years, the precise biochemical mechanism of Eperisone was not fully understood, though its effects on relaxing skeletal and vascular smooth muscles were well-documented.[2] Groundbreaking research has recently identified Eperisone as a potent and highly selective antagonist of the P2X7 receptor.[4][5][6][7] The P2X7 receptor is an ATP-gated ion channel primarily found on immune cells, such as microglia and macrophages, and is a key mediator of inflammation and neuropathic pain.[4] By antagonizing the P2X7 receptor, Eperisone inhibits the downstream signaling cascade that leads to the release of pro-inflammatory cytokines, thereby suppressing the pain reflex and contributing to its analgesic effects.[4]
Pharmacodynamics
Eperisone's primary pharmacodynamic effect is the relaxation of hypertonic skeletal muscles and the dilation of vascular smooth muscles.[2] This dual action interrupts the vicious cycle of myotonia, where muscle stiffness leads to ischemia, which in turn causes pain and further muscle hypertonia.[2][3] The antagonism of the P2X7 receptor is central to its analgesic and anti-inflammatory properties.
Table 3: Pharmacological Activity of Eperisone Hydrochloride
| Target | Action | Value | Species | Source(s) |
| P2X7 Receptor | Antagonist (IC₅₀) | 12.6 nmol/L | Human | [4] |
| P2X1-5 Receptors | Antagonist | >569-fold selectivity for P2X7 | Human | [4] |
| P2X3 Receptor | Weak Antagonist | - | Human | [4] |
Signaling Pathway
Eperisone exerts its therapeutic effects by blocking the P2X7 receptor signaling pathway. When extracellular ATP, often released during cellular stress or injury, binds to the P2X7 receptor, it opens a non-selective cation channel. Prolonged activation leads to the formation of a larger macropore, causing ion dysregulation, inflammasome activation, and the release of inflammatory cytokines like IL-1β. Eperisone, as a potent antagonist, prevents this activation cascade.
Caption: P2X7 receptor signaling pathway and the antagonistic action of Eperisone HCl.
Experimental Protocols
Synthesis of Eperisone Hydrochloride
Eperisone hydrochloride is commonly synthesized via a Mannich reaction. The following protocol is a representative example based on published methods.[13][14][15][16]
Protocol 3.1.1: Mannich Reaction Synthesis
-
Reactant Preparation: In a suitable reactor, charge isopropanol, 4'-ethylpropiophenone, piperidine hydrochloride, and paraformaldehyde.[14][15][16]
-
Reaction: Stir the mixture evenly and heat to reflux at approximately 95-100 °C for 5-8 hours.[14][15][16]
-
Isolation of Crude Product: After the reaction is complete, recover a portion of the isopropanol by distillation.[16] Add an anti-solvent like isopropyl ether or water while the mixture is still hot to induce crystallization.[14][16]
-
Purification (Extraction): Cool the mixture. If water was used, perform extraction with a solvent like isopropyl ether or dichloromethane to remove impurities.[14][17]
-
Salt Formation & Crystallization: If the free base was isolated, dissolve it in acetone and pass hydrogen chloride gas through the solution until the pH reaches 2-3 to form the hydrochloride salt.[17]
-
Recrystallization: Cool the solution to 8-10 °C to allow for complete crystallization.[16][17]
-
Final Product Isolation: Collect the crystals by centrifugation or filtration, wash with a cold solvent (e.g., acetone), and dry to obtain the purified Eperisone hydrochloride product.[15][17]
Caption: General workflow for the synthesis of Eperisone Hydrochloride.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the quantification and purity analysis of Eperisone hydrochloride in bulk and pharmaceutical dosage forms.[3][18][19][20][21]
Protocol 3.2.1: Reversed-Phase HPLC Analysis
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., Hypersil BDS C18, 250mm x 4.6mm, 5µm).[3]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common mobile phase is 0.01M Ammonium Acetate and Acetonitrile (e.g., 80:20 v/v) or Methanol and water with pH adjusted to 3 (e.g., 90:10 v/v).[3][18]
-
Injection Volume: 20 µL.[20]
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve ~50 mg of Eperisone hydrochloride reference standard in a 100 mL volumetric flask with the mobile phase or a suitable diluent to create a stock solution.[3]
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 10-100 µg/mL).[18]
-
-
Sample Solution Preparation:
-
For bulk drug, prepare a solution of known concentration in the mobile phase.
-
For tablets, weigh and finely powder a set number of tablets. Accurately weigh a portion of the powder equivalent to a specific amount of Eperisone HCl, dissolve in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm filter.[18]
-
-
Analysis:
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the sample solutions.
-
Quantify the amount of Eperisone hydrochloride in the sample by comparing its peak area to the calibration curve.
-
Caption: General workflow for the HPLC analysis of Eperisone Hydrochloride.
References
- 1. Frontiers | Non-nucleotide Agonists Triggering P2X7 Receptor Activation and Pore Formation [frontiersin.org]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. ijarmps.org [ijarmps.org]
- 4. Eperisone Hydrochloride, a Muscle Relaxant, Is a Potent P2X7 Receptor Antagonist [jstage.jst.go.jp]
- 5. Eperisone Hydrochloride, a Muscle Relaxant, Is a Potent P2X7 Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eperisone Hydrochloride, a Muscle Relaxant, Is a Potent P2X7 Receptor Antagonist [jstage.jst.go.jp]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Eperisone Hydrochloride | C17H26ClNO | CID 123698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Eperisone hydrochloride | 56839-43-1 | FE22701 | Biosynth [biosynth.com]
- 10. GSRS [precision.fda.gov]
- 11. jddtonline.info [jddtonline.info]
- 12. researchgate.net [researchgate.net]
- 13. Production Method of Eperisone hydrochloride - Chempedia - LookChem [lookchem.com]
- 14. Eperisone hydrochloride production method - Eureka | Patsnap [eureka.patsnap.com]
- 15. KR20140067368A - Process for preparing eperisone hydrochloride - Google Patents [patents.google.com]
- 16. CN106588817A - Method for synthesizing eperisone hydrochloride - Google Patents [patents.google.com]
- 17. Page loading... [guidechem.com]
- 18. ijprt.org [ijprt.org]
- 19. HPLC Method Development and Validation for Estimation of Eperisone Hydrochloride from Bulk and Marketed Formulation | International Journal of Pharmacy Research & Technology (IJPRT) [ijprt.org]
- 20. bepls.com [bepls.com]
- 21. kenkyugroup.org [kenkyugroup.org]
